molecular formula C13H14N2O4 B8012647 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B8012647
M. Wt: 262.26 g/mol
InChI Key: WWWIFSZYOWBRHN-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C13H14N2O4 It is characterized by the presence of a pyrazole ring substituted with a methoxybenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the pyrazole derivative with chloroacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alcohols or amines can react with the acetic acid moiety in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of esters or amides of the acetic acid moiety.

Scientific Research Applications

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    4-Methoxybenzyl alcohol: Lacks both the pyrazole ring and the acetic acid moiety, limiting its applications in biological and chemical research.

Uniqueness

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and potential biological activities. The presence of both the methoxybenzyl group and the pyrazole ring allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methoxy]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-11-4-2-10(3-5-11)9-19-12-6-14-15(7-12)8-13(16)17/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIFSZYOWBRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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